molecular formula C6H7NO2 B2824107 1-(1,3-Oxazol-4-yl)propan-1-one CAS No. 2092562-64-4

1-(1,3-Oxazol-4-yl)propan-1-one

Cat. No.: B2824107
CAS No.: 2092562-64-4
M. Wt: 125.127
InChI Key: ZNTDEOZKMJPCDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Oxazol-4-yl)propan-1-one is a chemical compound that belongs to the oxazole family. It has gained significant attention in various fields, including medical, environmental, and industrial research . The compound is characterized by its unique structure, which includes an oxazole ring attached to a propanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Oxazol-4-yl)propan-1-one typically involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST and Deoxo-Fluor . The reaction conditions are generally mild and highly efficient, making it a preferred method for synthesizing oxazole derivatives.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical synthesis using similar cyclization techniques. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Oxazol-4-yl)propan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxazole derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The oxazole ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products

The major products formed from these reactions include various oxazole derivatives, which can have different functional groups attached to the oxazole ring. These derivatives are often used in further chemical synthesis and research.

Scientific Research Applications

1-(1,3-Oxazol-4-yl)propan-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1,3-Oxazol-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The oxazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-Oxazol-4-yl)propan-1-one is unique due to its specific structure, which provides distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

1-(1,3-oxazol-4-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-2-6(8)5-3-9-4-7-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTDEOZKMJPCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=COC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2092562-64-4
Record name 1-(1,3-oxazol-4-yl)propan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.